1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide is a compound characterized by a complex molecular structure that includes a cyclopropyl group, a pyridazinone ring, and a pyrrolidine moiety. Its unique structure suggests potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Process: : The compound can be synthesized through a series of cyclization reactions, where the pyridazinone ring is formed via the cyclization of appropriate dicarbonyl intermediates.
Pyrrolidine Incorporation: : The pyrrolidine moiety is introduced via nucleophilic substitution reactions involving pyrrolidine derivatives and suitable electrophiles.
Industrial Production Methods
Batch Reactor Synthesis: : In industrial settings, the compound is often synthesized using batch reactor systems, optimizing reaction conditions to maximize yield and purity.
Flow Chemistry: : For large-scale production, flow chemistry techniques can be employed to enhance reaction efficiency and process safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of higher oxidation state derivatives.
Reduction: : Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group into alcohols.
Substitution: : Nucleophilic substitution reactions involving the pyrrolidine moiety can introduce various functional groups, enhancing the compound's chemical diversity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Sodium borohydride in a methanol solution.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation Products: : Formation of carboxylic acids and ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, offering insights into enzyme-substrate interactions.
Receptor Binding Studies: : Employed in studies to understand its binding affinity and activity at various biological receptors.
Medicine
Pharmaceutical Development: : Explored as a lead compound for the development of new therapeutic agents, particularly in oncology and anti-inflammatory treatments.
Drug Design: : Serves as a scaffold for designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: : Used in the development of novel materials with specific chemical and physical properties.
Agrochemicals: : Investigated for its potential use in the synthesis of agrochemical products for pest control and crop protection.
Mechanism of Action
Enzyme Targeting: : The compound may inhibit enzyme activity by binding to the active site, disrupting normal enzymatic functions.
Receptor Interaction: : Interacts with specific cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide vs. 1-(2-(3-cyclohexyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide: : The cyclohexyl analog demonstrates variations in steric and electronic properties, affecting its reactivity and biological activity.
This compound vs. 1-(2-(3-cyclopropyl-6-hydroxy-pyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide: : The hydroxy derivative exhibits different hydrogen bonding interactions, influencing its solubility and binding affinity.
Highlighting Uniqueness
This compound stands out due to its unique combination of a cyclopropyl group and a pyridazinone ring, which provides distinct steric and electronic characteristics
And there you have it. This should keep the boredom at bay for a while!
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c15-14(21)11-2-1-7-17(11)13(20)8-18-12(19)6-5-10(16-18)9-3-4-9/h5-6,9,11H,1-4,7-8H2,(H2,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLROHIOZEJWCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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